alpha-Elemene

Content Navigation

Researchers performing terpene analysis or structure-activity relationship studies require isomerically pure α-Elemene to avoid co-elution errors and off-target cytotoxicity from β-isomer contamination. This analytical standard resolves these pain points with: • Baseline-resolved GC-MS quantification free from co-eluting β/γ/δ isomers. • Non-cytotoxic control for oncology studies mapping apoptosis pathways against β-elemene. • Consistent ≥95% purity enabling reproducible dermal pigmentation R&D at safe concentrations (25 µg/mL). Procure exact stereochemistry with full documentation for demanding analytical and pharmacological workflows.

CAS Number

Product Name

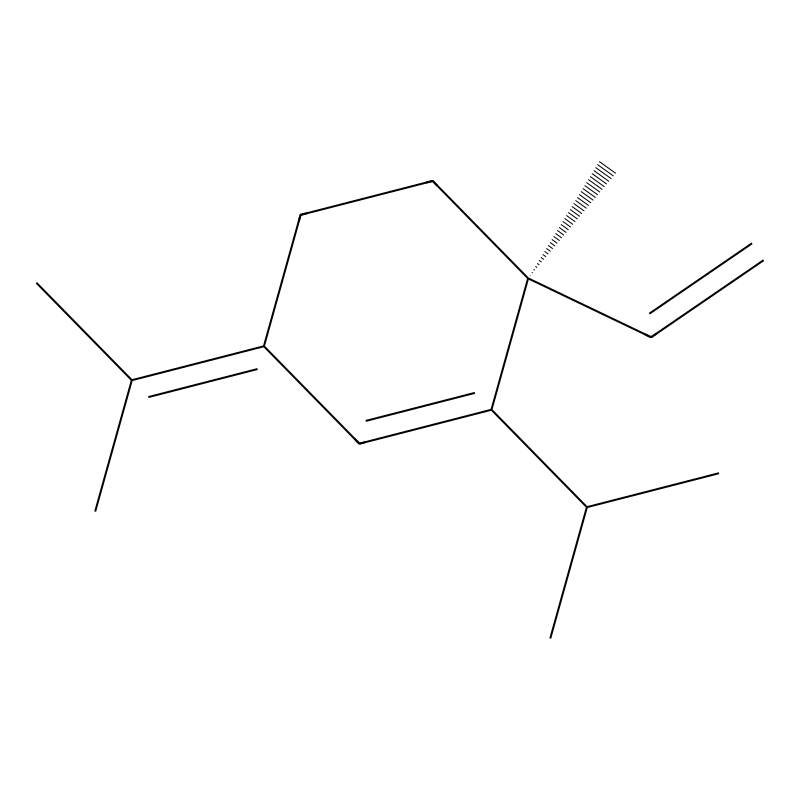

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

α-Elemene (CAS 5951-67-7) is a naturally occurring monocyclic sesquiterpene characterized by its highly lipophilic nature (LogP ~6.78) and distinct stereochemistry, specifically the (6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidenecyclohexene configuration [1]. While it shares the C15H24 molecular formula with its well-known isomer β-elemene, α-elemene exhibits a different double-bond arrangement that fundamentally alters its biological and physicochemical behavior [2]. In industrial and research procurement, pure α-elemene is primarily sourced as a high-fidelity analytical reference standard for terpene profiling and as a critical structural baseline in pharmacological studies where the potent cytotoxicity of β-elemene must be controlled or excluded.

Research Fit

References

Substituting pure α-elemene with the more common β-elemene or crude Curcuma wenyujin extracts compromises both analytical accuracy and biological safety. β-Elemene is a broad-spectrum cytotoxic agent approved as an anti-tumor drug, making it entirely unsuitable for use as a negative control in structure-activity relationship (SAR) studies or as a safe ingredient in cosmetic R&D[1]. Furthermore, crude elemene mixtures contain variable, unstandardized ratios of α, β, γ, and δ isomers. Procurement of pure α-elemene (CAS 5951-67-7) is therefore mandatory for applications requiring exact, single-molecule stereochemical fidelity and baseline-resolved chromatographic quantification [2].

Substitution Risk

References

Cytotoxicity Profile: Structural Baseline vs. Active Isomer

While β-elemene is widely documented as a broad-spectrum cytotoxic agent with high anti-tumor activity (IC50 values frequently <50 µg/mL in various cancer models) [1], α-elemene demonstrates a markedly different biological profile. Studies utilizing α-elemene-rich fractions show no significant cytotoxicity or deleterious effects on B16 melanoma cells at concentrations up to 25 µg/mL [2]. This stark contrast in cellular toxicity makes pure α-elemene an essential negative control and structural baseline for mapping the structure-activity relationships (SAR) of elemene isomers.

| Evidence Dimension | Cellular Cytotoxicity / Viability |

| Target Compound Data | α-Elemene (and enriched fractions): Non-cytotoxic at 25 µg/mL (>105% cell viability) [<a href="https://doi.org/10.1590/s2175-97902022e19376" target="_blank">2</a>] |

| Comparator Or Baseline | β-Elemene: Highly cytotoxic (broad-spectrum anti-tumor activity) [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6188203/" target="_blank">1</a>] |

| Quantified Difference | Fundamental shift from high cytotoxicity (β-isomer) to high cell viability (α-isomer) at equivalent microgram concentrations. |

| Conditions | In vitro cell viability assays (e.g., B16 melanoma cells) [<a href="https://doi.org/10.1590/s2175-97902022e19376" target="_blank">2</a>] |

Procuring pure α-elemene allows pharmacology researchers to accurately isolate the specific cytotoxic mechanisms of β-elemene by using a structurally comparable, non-cytotoxic baseline.

Chromatographic Resolution for Botanical Quality Control

Accurate quantification of elemene isomers in botanical extracts requires baseline resolution in gas chromatography. α-Elemene (CAS 5951-67-7) possesses a distinct molecular architecture—yielding an estimated boiling point of 254-255 °C and a unique GC-MS retention index compared to β-elemene [2]. Procuring high-purity α-elemene rather than relying on crude elemene mixtures ensures that analytical laboratories can establish precise calibration curves, preventing the co-elution errors common when quantifying complex sesquiterpene profiles [1].

| Evidence Dimension | Chromatographic Separation (Boiling Point & Retention) |

| Target Compound Data | α-Elemene: Distinct isomer with est. BP 254-255 °C[<a href="https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Elemene" target="_blank">2</a>] |

| Comparator Or Baseline | Crude Elemene Mixture: Unresolved mixture of α, β, γ, and δ isomers [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6188203/" target="_blank">1</a>] |

| Quantified Difference | Provides a single, discrete calibration peak versus a broad, multi-isomer analytical signal. |

| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS) terpene profiling. |

Essential for QA/QC laboratories that must legally or commercially quantify exact terpene profiles without interference from co-eluting structural isomers.

Melanogenesis Inhibition for Cosmetic R&D

In dermatological and cosmetic formulation research, the high cytotoxicity of β-elemene precludes its use in topical cellular applications[1]. Conversely, α-elemene is a major volatile component (10.69%) in Curcuma zedoaria extracts that demonstrate measurable melanogenesis inhibition. At a concentration of 25 µg/mL, these α-elemene-containing fractions achieve 74.02% inhibition of melanin production and 137.45% inhibition of intracellular tyrosinase [2]. This specific combination of high tyrosinase inhibition and low cellular toxicity positions α-elemene as a quantitatively supported candidate for cosmetic R&D compared to its cytotoxic β-isomer.

| Evidence Dimension | Tyrosinase and Melanin Inhibition vs. Toxicity |

| Target Compound Data | α-Elemene fractions: 74.02% melanin inhibition, 137.45% tyrosinase inhibition at non-toxic 25 µg/mL[<a href="https://doi.org/10.1590/s2175-97902022e19376" target="_blank">2</a>] |

| Comparator Or Baseline | β-Elemene: Too cytotoxic for standard non-destructive topical cellular assays [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6188203/" target="_blank">1</a>] |

| Quantified Difference | Enables >70% melanin inhibition while maintaining >100% cell viability, a therapeutic window absent in β-elemene. |

| Conditions | B16 melanoma cell line melanogenesis and tyrosinase assays [<a href="https://doi.org/10.1590/s2175-97902022e19376" target="_blank">2</a>] |

Provides cosmetic formulators with a viable, non-cytotoxic sesquiterpene candidate for skin-pigmentation treatments, avoiding the regulatory and safety hurdles of cytotoxic isomers.

Analytical Reference Standard for Terpene Profiling

Due to its distinct boiling point and GC-MS retention index, pure α-elemene is procured by QA/QC laboratories to accurately quantify sesquiterpene profiles in complex matrices, such as Curcuma botanical extracts and cannabis vape oils, without the co-elution errors caused by crude isomer mixtures [3].

Pharmacological Structure-Activity Relationship (SAR) Baselines

In oncology and drug discovery, α-elemene serves as an essential non-cytotoxic structural control. Researchers utilize it alongside the highly active β-elemene to map the exact influence of double-bond positioning on cellular apoptosis and multidrug resistance reversal[1].

Cosmetic Formulation for Melanogenesis Inhibition

Because α-elemene lacks the severe cytotoxicity of its β-isomer, it is actively utilized in dermatological R&D. Fractions rich in α-elemene demonstrate significant tyrosinase and melanin inhibition at safe concentrations (25 µg/mL), making it a viable candidate for advanced skin-whitening and pigmentation treatments [2].

Application Fit Matrix

References

- [1] Zhai, B., et al. (2018). Drug delivery systems for elemene, its main active ingredient β-elemene, and its derivatives in cancer therapy. International Journal of Nanomedicine, 13, 6279-6296.

- [2] Nguyen, T. et al. (2021). Melanogenesis inhibition activity of ethyl acetate fraction from Curcuma zedoaria in B16 cell line. Brazilian Journal of Pharmaceutical Sciences, 58.

- [3] Li, Y. et al. (2020). Major Constituents of Cannabis Vape Oil Liquid, Vapor and Aerosol in California Vape Oil Cartridge Samples. Frontiers in Chemistry, 8.

XLogP3

UNII

Explore Compound Types